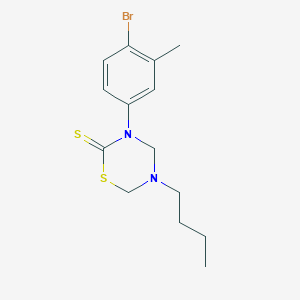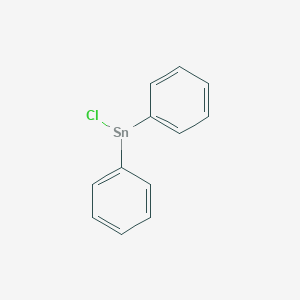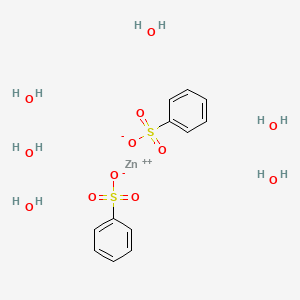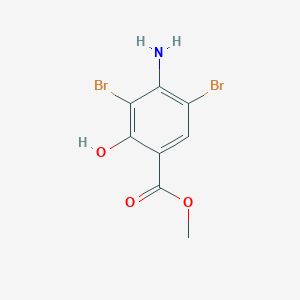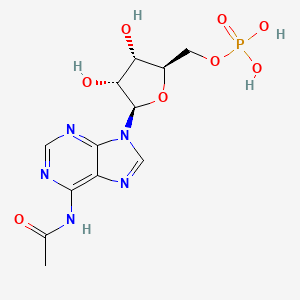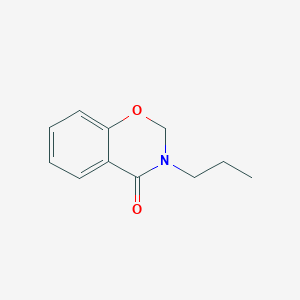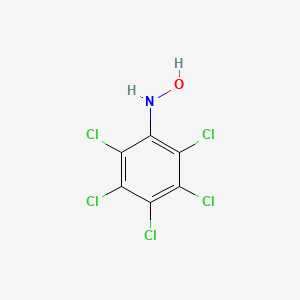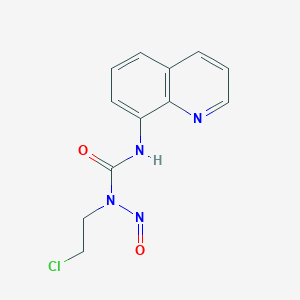
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a urea moiety linked to a quinoline ring, with additional functional groups such as a chloroethyl and a nitroso group. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- typically involves the reaction of 8-aminoquinoline with chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride. The overall reaction can be summarized as follows:
Step 1: 8-aminoquinoline reacts with chloroethyl isocyanate to form the intermediate compound.
Step 2: The intermediate compound is then treated with nitrosyl chloride to introduce the nitroso group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.
Reduction: The nitroso group can also be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its reactivity. These interactions can disrupt normal cellular processes, making the compound a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(8-quinolyl)-
- Urea, 1-(2-chloroethyl)-1-nitroso-3-(6-quinolyl)-
- Urea, 1-(2-chloroethyl)-1-nitroso-3-(7-quinolyl)-
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- is unique due to the specific positioning of the nitroso and chloroethyl groups on the quinoline ring. This unique structure imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the nitroso group, in particular, allows for specific interactions with biological targets, making it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
13907-55-6 |
|---|---|
Formule moléculaire |
C12H11ClN4O2 |
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-quinolin-8-ylurea |
InChI |
InChI=1S/C12H11ClN4O2/c13-6-8-17(16-19)12(18)15-10-5-1-3-9-4-2-7-14-11(9)10/h1-5,7H,6,8H2,(H,15,18) |
Clé InChI |
VOWDSBNSAAJLBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)N(CCCl)N=O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
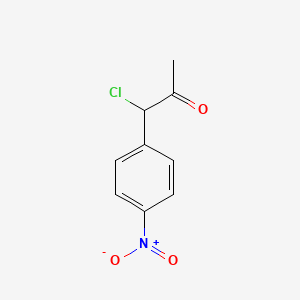
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
